2-(3-Fluoro-4-methylphenyl)pyrrole 2-(3-Fluoro-4-methylphenyl)pyrrole
Brand Name: Vulcanchem
CAS No.: 2096453-78-8
VCID: VC6023784
InChI: InChI=1S/C11H10FN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3
SMILES: CC1=C(C=C(C=C1)C2=CC=CN2)F
Molecular Formula: C11H10FN
Molecular Weight: 175.206

2-(3-Fluoro-4-methylphenyl)pyrrole

CAS No.: 2096453-78-8

Cat. No.: VC6023784

Molecular Formula: C11H10FN

Molecular Weight: 175.206

* For research use only. Not for human or veterinary use.

2-(3-Fluoro-4-methylphenyl)pyrrole - 2096453-78-8

Specification

CAS No. 2096453-78-8
Molecular Formula C11H10FN
Molecular Weight 175.206
IUPAC Name 2-(3-fluoro-4-methylphenyl)-1H-pyrrole
Standard InChI InChI=1S/C11H10FN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3
Standard InChI Key VXFZDAJVRQZCOD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC=CN2)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a five-membered pyrrole ring (1H-pyrrole) linked to a fluorine-substituted aromatic ring at the 2-position. Key identifiers include:

  • IUPAC Name: 2-(3-fluoro-4-methylphenyl)-1H-pyrrole

  • SMILES: CC1=C(C=C(C=C1)C2=CC=CN2)F

  • InChI Key: VXFZDAJVRQZCOD-UHFFFAOYSA-N .

Spectroscopic and Computational Data

Density functional theory (DFT) calculations and spectroscopic analyses (e.g., NMR, IR) reveal the influence of fluorine on electron distribution. The fluorine atom induces electron-withdrawing effects, polarizing the phenyl ring and enhancing the compound’s stability and lipophilicity .

Synthetic Methodologies

Laboratory-Scale Synthesis

The Paal-Knorr cyclization is a common route, involving the reaction of 3-fluoro-4-methylbenzaldehyde with pyrrole under acidic conditions (e.g., HCl or H2SO4\text{H}_2\text{SO}_4) . Alternative methods include:

  • Grubbs Catalyst-Mediated Cyclization: Used in the synthesis of polyfunctionalized fluoropyrroles from aldehydes .

  • Industrial Production: Optimized via continuous flow reactors and chromatographic purification to achieve >95% purity .

Table 1: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (%)
Paal-Knorr Cyclization3-Fluoro-4-methylbenzaldehyde, HCl65–7590–95
Grubbs CatalystDiene intermediates, Grubbs II50–6085–90

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 yields pyrrole oxides .

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the pyrrole ring to pyrrolidine derivatives .

Electrophilic Substitution

The pyrrole ring undergoes halogenation and nitration. For example, bromination produces 3-bromo-2-(3-fluoro-4-methylphenyl)pyrrole, a precursor for cross-coupling reactions .

Biological and Material Science Applications

Antimicrobial Activity

Studies report moderate antibacterial effects against Staphylococcus aureus and Enterococcus faecalis, with MIC values of 16–32 μg/mL .

Table 2: Antimicrobial Activity Profile

Bacterial StrainMIC (μg/mL)Mechanism
Staphylococcus aureus16–32Membrane disruption
Enterococcus faecalis16–32DNA gyrase inhibition

Materials Science

The compound serves as a building block for organic semiconductors and conductive polymers due to its planar structure and electron-deficient aromatic system .

Structure-Activity Relationships (SAR)

Fluorine’s electronegativity enhances binding affinity to biological targets (e.g., enzymes, tubulin). Analogues with chlorine or methoxy groups exhibit reduced activity, underscoring fluorine’s critical role .

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